Isobutane

Description

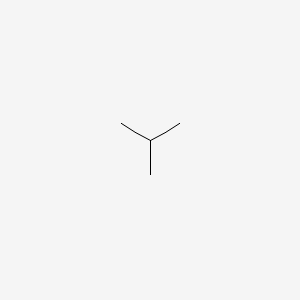

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, (CH3)2CH CH3, Array | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40921-86-6 | |

| Record name | Polyisobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026401 | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.1% /BUTANE/ | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |

CAS No. |

75-28-5 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXR49TP611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ419CE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis and Production Methodologies for Isobutane

Catalytic Isomerization of n-Butane to Isobutane (B21531)

Catalytic isomerization of n-butane is a key process for increasing the yield of branched butanes from refinery streams. The reaction is equilibrium-limited, with lower temperatures favoring this compound formation. mpg.de

Fundamental Mechanistic Pathways of Skeletal Isomerization

The skeletal isomerization of n-butane on solid acid catalysts is understood to proceed through carbenium ion intermediates. nih.gov The direct skeletal isomerization of n-butane to this compound is kinetically hindered under typical reaction conditions. researchgate.net Instead, the reaction often involves intermediate formation of olefins. researchgate.netfrontiersin.org

Two primary reaction pathways are proposed for butane (B89635) isomerization: a monomolecular pathway and a bimolecular pathway. rsc.org The prevalence of either mechanism depends on factors such as catalyst choice, temperature, and butane concentration. rsc.org

The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites, leading to a secondary carbonium ion which then undergoes dehydrogenation to a secondary carbenium ion. mdpi.com This carbenium ion can then isomerize. d-nb.info Monomolecular mechanisms generally require strong acid sites and are favored at higher temperatures and lower butane partial pressures. mdpi.com The monomolecular skeletal isomerization of n-butene has been found to be prevalent over the bimolecular mechanism in some studies, with a lower Gibbs free energy barrier. frontiersin.orgresearchgate.netfrontiersin.org

The bimolecular pathway involves the interaction of two butene molecules, which can form a C₈ intermediate. rsc.org This intermediate can then isomerize and crack to yield isobutene and butene. rsc.org The bimolecular mechanism typically operates at lower temperatures compared to the monomolecular pathway and requires high partial pressures of butane to facilitate intermolecular collisions. mdpi.com The rate of the bimolecular reaction is more sensitive to acid site density than the monomolecular rate. mdpi.com Studies have shown the reaction rates of monomolecular and bimolecular mechanisms to be approximately first and second order, respectively, in relation to acid site quantity or density. mdpi.com The bimolecular mechanism can also explain the formation of C₃ and C₅ by-products through uneven beta-scission of the C₈ intermediate. frontiersin.org

Hydrogen transfer reactions play a crucial role in the catalytic isomerization of n-butane, particularly in converting olefin intermediates into alkanes and vice versa. frontiersin.orgresearchgate.net In one proposed hydrogen transfer mechanism, adsorbed isobutene reacts with n-butane via two hydrogen transfers to form this compound and n-butene. rsc.org This process can involve the protonation of isobutene by a Brønsted acid site to form a tert-butyl cation, followed by a hydride transfer from n-butane to the tert-butyl cation, yielding this compound. rsc.org

Methyl transfer mechanisms have been discussed as possible pathways for the formation of C₃ and C₅ side products during n-butane isomerization. frontiersin.orgresearchgate.netfigshare.comcore.ac.uk These pathways involve the transfer of a methyl group, leading to hydrocarbons with different carbon chain lengths than the initial C₄ species. researchgate.netfrontiersin.org The highest barrier for the initial methyl transfer has been calculated to be relatively high in some theoretical studies. frontiersin.orgresearchgate.netfigshare.com

Development and Performance Evaluation of Isomerization Catalysts

A wide range of solid acid catalysts have been explored for n-butane isomerization, including zeolites, sulfated metal oxides, chlorinated aluminas, aluminophosphates, heteropolyacids, silicas, molybdena, and metal-doped zirconias. rsc.orgmdpi.com Microporous zeolites and sulfated zirconias are two main groups that have received extensive attention. mdpi.com

Sulfated zirconia (SZ) is a widely studied superacid catalyst for n-butane isomerization due to its high catalytic performance. d-nb.infomdpi.comacs.org Sulfated metal oxides, such as sulfated ZrO₂ and Fe₂O₃, have demonstrated the ability to isomerize n-butane at low temperatures, similar to very strong liquid superacids. d-nb.info

The acidity of sulfated zirconia is attributed to the presence of sulfate (B86663) groups on the zirconia surface. mdpi.comacs.org While sulfated tetragonal zirconia is generally considered to have superacidity, sulfated monoclinic zirconia also exhibits catalytic activity, although its acidic strength is relatively lower. mdpi.com The catalytic activity of SZ has been correlated with its acidity, although consistent trends across the literature can be challenging to establish due to variations in characterization techniques. mpg.de

The preparation of sulfated zirconia typically involves treating amorphous zirconium oxide hydrate (B1144303) with sulfate solutions followed by calcination. mdpi.com This process leads to dehydration, crystallization, and the formation of bonds between sulfate species and the ZrO₂ surface, resulting in a sulfate-modified zirconia, predominantly in the tetragonal phase. mdpi.com However, the synthesis of purely monoclinic SZ has also been documented. mdpi.com

The catalytic performance of sulfated zirconia can be influenced by factors such as sulfate content and the addition of promoters. researchgate.net For instance, studies have investigated the effect of transition metal promotion, such as with iron, manganese, and chromium, on the activity of sulfated zirconia catalysts. researchgate.netscielo.org.ar Iron alone has been found to be a more efficient promoter than manganese and chromium. researchgate.net Increasing the sulfate content for iron-promoted zirconia can lead to a maximum conversion at a certain concentration. researchgate.net

Metal-promoted sulfated zirconia catalysts have been reported to be more active for n-butane isomerization than unpromoted SZ. scielo.org.ar Different explanations have been proposed for this enhancement, including a close contact between the promoter species and sulfate groups. scielo.org.ar The addition of noble metals like platinum or transition metals such as iron or manganese can improve the performance of sulfated zirconia. researchgate.netscielo.org.ar

While sulfated zirconia catalysts show high initial activity, they can undergo deactivation, often related to coke formation and the blocking of active sites. nih.govscielo.org.arresearchgate.net Regeneration of the catalyst by calcination in air can restore the initial activity, suggesting that coke formation is a primary cause of deactivation. researchgate.net

Data on the performance of sulfated zirconia catalysts often includes n-butane conversion and selectivity to this compound under specific reaction conditions, such as temperature, pressure, and flow rate. For example, one study reported the conversion of 1-¹³C-n-butane and the yield to this compound on sulfated monoclinic zirconia before and after calcination. mdpi.com

| Catalyst | Calcination | ¹³C-n-butane Conversion (%) | This compound Yield (%) |

| M-SZ-2 | Before | - | - |

| M-SZ-2 | After (673 K, 240 h) | Decrease by 7.8 | Decrease by 12.9 |

| T-SZ-general | Before | - | - |

| T-SZ-general | After (673 K, 240 h) | Decrease by 17.8 | Decrease by 30.9 |

| Data extracted from search result mdpi.com. Specific initial conversion and yield values for M-SZ-2 and T-SZ-general before calcination were not explicitly provided in numerical form for direct comparison in the snippet, only the percentage decrease after calcination. |

Another study on platinum-promoted silicotungstic acid supported on mesoporous KIT-6, a different type of solid acid catalyst, reported n-butane conversion and this compound selectivity over time. acs.org While not sulfated zirconia, this provides an example of how catalyst performance data is presented.

| Catalyst | Time on Stream (h) | n-Butane Conversion (%) | This compound Selectivity (%) |

| 0.5%Pt/60%HSiW/KIT-6 | Initial | 72 | - |

| 0.5%Pt/60%HSiW/KIT-6 | 7 | 51.8 | 73.8 |

| Data extracted from search result acs.org. Initial this compound selectivity was not explicitly provided. |

The activation energy for n-butane isomerization catalyzed by sulfated zirconia has been reported in the range of 44.8 to 46.4 kJ/mol in different studies. mdpi.com

Platinum-Group Metal-Supported Catalysts (e.g., Pt/Al2O3-Cl, Pt-MOR)

Platinum-group metals, particularly platinum, supported on acidic materials are widely used as bifunctional catalysts for n-butane isomerization to this compound. These catalysts facilitate both dehydrogenation-hydrogenation on the metal sites and skeletal isomerization on the acid sites.

Chlorided Pt/Al2O3 catalysts, such as Pt/Al2O3–Cl, have a long history in industrial butane isomerization, notably in the Butamer process. soton.ac.uk The addition of chloride to the alumina (B75360) support enhances its acidity, which is crucial for the isomerization activity. Studies have shown that the chloride content significantly influences catalytic activity, with a substantial increase observed upon chloriding Pt/Al2O3 catalysts. researchgate.net The activity is directly related to the catalyst's acidity. researchgate.net The preparation procedure and the addition of modifiers like lithium can also impact the catalytic properties of Pt-supported catalysts. For instance, adding lithium on a PtSn catalyst prepared using surface organometallic chemistry on metals (SOMC/M) techniques resulted in high selectivities and good performance in deactivation-regeneration cycles for the dehydrogenation of this compound to isobutene. acs.org

Platinum supported on mordenite (B1173385) (Pt/MOR) is another type of catalyst explored for butane isomerization. While mordenite zeolite itself possesses acidity, the addition of platinum can influence the reaction pathways. Studies have shown that Pt/MOR can achieve conversion to this compound, although the conversion percentage can vary. soton.ac.uk The interaction between the metal and the acidic support is key to the catalyst's performance.

Zeolite-Based Catalysts (e.g., H-SSZ-13, Pd-Beta)

Zeolites are crystalline aluminosilicates with well-defined pore structures and inherent acidity, making them suitable supports or active components in isomerization catalysts. Various zeolites, including H-SSZ-13 and Beta, have been investigated for this compound production.

H-SSZ-13 is a small-pore zeolite with a CHA framework. While research on H-SSZ-13 specifically for n-butane isomerization to this compound is ongoing, zeolites with different pore sizes and acidities exhibit varying catalytic properties. For instance, the small pore size of SSZ-13 can limit the diffusion of larger molecules and influence the formation of different palladium species when used as a support. chalmers.se

Beta zeolite (H-Beta) is a large-pore zeolite with a BEA framework. It has been explored in the hydro-conversion of dimethyl ether to branched hydrocarbons, including this compound. researchgate.net Pd-doped Beta zeolite (Pd-Beta) has shown promising results in the conversion of synthesis gas to this compound-rich hydrocarbons. rsc.org Hybrid catalysts containing Pd-Beta have demonstrated excellent catalytic performance, including high activity, selectivity, and stability, for the conversion of syngas to C3 and C4 paraffins, particularly this compound. rsc.org Pd-Beta catalysts have been shown to produce butane with high selectivity, achieving an iso/normal ratio as high as 40/1. rsc.org The SiO2/Al2O3 ratio of the Beta zeolite also influences the catalytic performance. rsc.org

Influence of Catalyst Physicochemical Properties on Isomerization Activity and Selectivity

The physicochemical properties of catalysts, such as acidity, pore structure, metal dispersion, and the interaction between the metal and acid sites, significantly influence the activity and selectivity in this compound isomerization.

For solid acid catalysts, the acidic strength and the location of acid sites are crucial factors determining the reaction rate. soton.ac.ukrsc.org Acid site concentration also plays a role in mechanism selectivity. soton.ac.uk In the case of zeolites, the Si/Al ratio affects the acidity and, consequently, the catalytic performance. For example, the maximum activity of acidic mordenite has been found at a Si/Al ratio of 15 for various reactions. soton.ac.uk The pore structure of zeolites can also impact the diffusion of reactants and products, influencing selectivity. rsc.org

The addition of promoters or modifiers can further tune the catalyst's properties and performance. Gallium as a promoter in Pt-impregnated sulfated zirconia catalysts has been shown to improve conversion. researchgate.net In zeolite-based catalysts, the addition of SiO2 to alumina binders can enhance mesopore volume and acidity, leading to improved catalyst lifetime and selectivity in alkylation reactions, which are related to this compound utilization. rsc.org

This compound Production via Hydrocarbon Cracking and Synthesis Gas Conversion Research

This compound is also produced as a product of hydrocarbon cracking and can be synthesized from synthesis gas (syngas).

Catalytic Cracking Feedstock Impact on this compound Yields

Fluidized Catalytic Cracking (FCC) is a major process in refineries for converting heavy hydrocarbons into lighter, more valuable products, including this compound. conicet.gov.ar The type of feedstock used in FCC significantly influences the yields of various products, including this compound.

This compound is typically a primary product in the catalytic cracking of vacuum gas oil (VGO). researchgate.netacs.orgconicet.gov.ar The yield of this compound is linked to the hydrogen transfer properties and activity of the catalysts. researchgate.netacs.orgconicet.gov.ar For a given catalyst, higher temperatures generally lead to lower this compound formation at the same conversion due to a lower incidence of hydrogen transfer reactions. researchgate.netacs.orgconicet.gov.ar

The type of VGO feedstock also plays a role, particularly with low-activity, low-hydrogen-transfer catalysts. researchgate.netacs.orgconicet.gov.ar Aromatic VGOs can lead to lower this compound yields compared to paraffinic feedstocks. conicet.gov.ar The presence of oxygen-containing additives in the feedstock can also impact the catalytic cracking process and the yield of hydrocarbon gases, including C1-C4 hydrocarbons. lidsen.com

Research on FCC catalysts evaluates their characteristics, including activity, gasoline yield and quality, LPG yield, coke yield, and individual yields like this compound. conicet.gov.ar Catalysts with higher cracking and hydrogen transfer activity tend to yield higher concentrations of this compound. researchgate.net

Data on this compound Yields from VGO Cracking:

| Catalyst Type | Temperature (°C) | Conversion (wt. %) | This compound Yield (wt. %) |

| E-Cat D | 500 | 70 | ~5.9 conicet.gov.ar |

| E-Cat M | 500 | 70 | ~5.9 conicet.gov.ar |

| E-Cat D | 550 | 70 | ~4.8 conicet.gov.ar |

| E-Cat M | 550 | 70 | ~4.8 conicet.gov.ar |

| E-Cat P | 500 | 70 | Lowest for VGO-B conicet.gov.ar |

Hydro-conversion of Dimethyl Ether to this compound-Rich Hydrocarbons over Hybrid Catalysts

The conversion of synthesis gas (CO and H2) or CO2 to valuable hydrocarbons like this compound is an active area of research. One promising route involves the intermediate formation of dimethyl ether (DME), followed by its hydro-conversion to hydrocarbons.

Hybrid catalysts, typically combining a methanol (B129727) synthesis component (e.g., copper-based) and an acidic component (e.g., zeolite), are used for the direct synthesis of DME from syngas and subsequent conversion. rsc.orgresearchgate.netmdpi.com

Studies have demonstrated the conversion of dimethyl ether to branched alkanes, including this compound, over large-pore acidic zeolites like H-BEA. researchgate.net However, this process can be hydrogen-deficient, leading to the formation of undesired byproducts. researchgate.net

Cu-modified H-BEA catalysts have been developed to incorporate hydrogen from the gas phase, improving selectivity towards branched alkanes. researchgate.net These catalysts utilize metallic Cu nanoparticles for H2 activation and olefin hydrogenation, and Lewis acidic ion-exchanged cationic Cu within the zeolite pores for hydrogen transfer. researchgate.net This multifunctional approach can lead to increased hydrocarbon productivity and a shift in selectivity towards products favored by the olefin catalytic cycle. researchgate.net

Hybrid catalysts composed of a copper-based methanol synthesis catalyst and palladium-doped Beta zeolite (Pd-Beta) have shown excellent performance in converting synthesis gas directly to C3 and C4 paraffins, with high selectivity for this compound. rsc.org The proposed reaction pathway involves methanol synthesis, methanol conversion to DME on the zeolite, and subsequent hydro-conversion of DME to hydrocarbons catalyzed by the acidic functions of the Beta zeolite, with hydrogen incorporation facilitated by doped Pd. rsc.org

Hybrid catalysts containing Cu-Zn-containing components and modified zeolites have also been investigated for the selective synthesis of this compound from CO2-containing synthesis gas. researchgate.netresearchgate.net These catalysts can achieve high CO conversion, hydrocarbon selectivity, and a high this compound/n-butane ratio, often exceeding the thermodynamic equilibrium ratio. researchgate.netresearchgate.net Factors such as reaction temperature, pressure, space velocity, and the ratio of catalyst components influence the this compound yield and selectivity. researchgate.net

Data on Syngas/DME Conversion to this compound:

| Catalyst Type | Feedstock | Conditions | This compound/n-butane Ratio | Hydrocarbon Selectivity (%) | C4 Paraffin Selectivity (%) |

| Cu-based M-cat + Pd-Beta (SiO2/Al2O3 = 38) | Synthesis gas | Not explicitly detailed in snippet | Up to 40/1 rsc.org | High rsc.org | High rsc.org |

| Cu-Zn-containing hybrid catalyst | CO2-containing syngas | 260 °C, 2.0 MPa, W/F = 20 g cat h/mol researchgate.net | 30-35 researchgate.net | Near 70 researchgate.net | 85 (in C4) researchgate.net |

| Cu-ZnO/Pd-β | Syngas | 325–350 °C, 2.1–3.6 MPa, W/F = 4.5–9 gh/mol gas | ~16/1 researchgate.net | 78.0 (LPG in HC) researchgate.net | Not explicitly detailed |

| InZrOx-Beta composite catalyst | CO2 hydrogenation | 315 °C, 3.0 MPa, SV = 1200 mL g⁻¹ h⁻¹ nih.gov | 86.5% of C4 isomers nih.gov | 53.4 (Butane in HC) nih.gov | Not explicitly detailed |

Note: Data is extracted from the provided search snippets and may not represent optimal or complete performance profiles.

Chemical Transformations and Reaction Mechanisms of Isobutane

Isobutane (B21531) Alkylation Chemistry and Mechanisms

The alkylation of this compound with light alkenes proceeds primarily through a carbenium ion chain reaction mechanism, catalyzed by strong acids. mdpi.comhep.com.cnacs.orgresearchgate.net This mechanism involves a series of steps including initiation, propagation, and termination. acs.orgresearchgate.net

Fundamental Carbenium Ion Reaction Mechanisms

The carbenium ion mechanism is central to this compound alkylation, involving the formation and transformation of positively charged hydrocarbon intermediates (carbenium ions). mdpi.comhep.com.cnresearchgate.net

Initiation Pathways: Alkene Protonation and Hydride Transfer from this compound

The alkylation reaction is initiated by the formation of a carbenium ion. In acid-catalyzed systems, this typically begins with the protonation of the olefin by the acid catalyst. researchgate.netacs.orgresearchgate.netacs.orgnih.gov For example, in the case of butene, protonation yields a butyl carbenium ion, which can be a secondary or tertiary species depending on the alkene structure. hep.com.cnresearchgate.netresearchgate.net

Direct protonation of this compound to form a carbenium ion is less likely under typical alkylation conditions, generally requiring higher temperatures. researchgate.netd-nb.infobac-lac.gc.ca Instead, alkanes like this compound primarily enter the reaction cycle through hydride transfer. researchgate.netd-nb.info Following alkene protonation, a hydride transfer occurs from this compound to the initially formed carbenium ion, generating a more stable tertiary butyl carbenium ion and the corresponding alkane from the original carbenium ion. hep.com.cnresearchgate.netnih.govbac-lac.gc.ca This hydride transfer step is crucial for generating the key carbenium ion intermediate that propagates the alkylation chain. hep.com.cn

Propagation Steps: Carbon-Carbon Bond Formation and Subsequent Hydride Transfer

The propagation phase of the alkylation mechanism involves the growth of the hydrocarbon chain and regeneration of the carbenium ion carrier. The key steps are the addition of a carbenium ion to an alkene and subsequent hydride transfer. acs.orgacs.orgnih.gov

A tertiary butyl carbenium ion, formed during initiation, adds to an alkene molecule (e.g., butene or propene) through electrophilic addition, forming a larger carbenium ion. researchgate.netacs.orgnih.gov For instance, the addition of a tertiary butyl carbenium ion to butene can yield a C₈ carbenium ion, such as a trimethylpentyl carbocation. hep.com.cnacs.org This larger carbenium ion then undergoes a hydride transfer reaction with another molecule of this compound. hep.com.cnacs.orgresearchgate.net This transfer results in the formation of the saturated branched alkane product (e.g., isooctane (B107328) from a C₈ carbenium ion) and regenerates the tertiary butyl carbenium ion, allowing the chain reaction to continue. hep.com.cnacs.orgresearchgate.net

The propagation cycle involves the continuous regeneration of carbocationic intermediates that act as catalysts within the reaction system. acs.orgnih.gov

Elucidation of Hydride Transfer Reaction Mechanisms (e.g., Carbenium–this compound–Alkene Complexes)

Detailed studies, including computational methods like Density Functional Theory (DFT), have provided insights into the hydride transfer mechanism. hep.com.cnresearchgate.netacs.orgnih.gov These studies suggest that hydride transfer from this compound to a carbenium ion can occur via a concerted process, sometimes involving a three-molecule complex of "carbenium–this compound–alkene." acs.orgnih.gov In this complex, a C-C bond formation can occur between a tert-butyl fragment and an additional olefin, leading to the formation of the alkylate product and regeneration of a carbenium ion. acs.orgnih.govacs.org

Alternatively, hydride transfer can occur through a hydride-sharing cationic species. hep.com.cnacs.org The mechanism can involve the interaction of a free carbenium ion with this compound to form a hydride-sharing complex, which then decomposes to the alkane product and a new carbenium ion. acs.org The assistance of another alkylation reagent molecule, such as an olefin, can also be involved in this process. acs.org

Computational studies have explored the energy profiles and transition states for these hydride transfer reactions, providing a deeper understanding of the reaction coordinates and factors influencing the rate of this crucial step. hep.com.cnresearchgate.netacs.org The rate of hydride transfer is particularly important as it competes with side reactions like olefin oligomerization and carbenium ion deprotonation, which can lead to catalyst deactivation and reduced alkylate selectivity. nih.govacs.orgnih.gov

Advanced Catalytic Systems for this compound Alkylation

While the fundamental carbenium ion mechanism underpins this compound alkylation, the performance of the reaction is highly dependent on the catalyst system employed. acs.orgresearchgate.netd-nb.info Industrial processes have traditionally relied on liquid acid catalysts, but research into solid acid catalysts and ionic liquids is ongoing to address environmental and safety concerns associated with traditional systems. acs.orggoogle.comrsc.orgresearchgate.net

Liquid Acid Catalysis: Mechanistic Insights

Liquid acids, such as concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), have been the cornerstone of industrial this compound alkylation for decades. acs.orgresearchgate.nethep.com.cngoogle.comresearchgate.net These strong acids provide the necessary acidity to initiate the carbenium ion chain reaction. hep.com.cnresearchgate.net

In sulfuric acid catalysis, the acid protonates the olefin to form a butyl carbocation. mdpi.comhep.com.cnacs.org This is followed by hydride transfer from this compound to generate the tertiary butyl carbenium ion. hep.com.cnacs.org The tertiary butyl carbenium ion then reacts with the olefin, and subsequent hydride transfer steps propagate the chain, leading to the formation of branched alkanes like trimethylpentanes and dimethylhexanes. mdpi.comhep.com.cnacs.org The high solubility of olefins in sulfuric acid can influence the reaction dynamics and promote the production of the tertiary butyl carbenium ion. hep.com.cn

While effective, liquid acid catalysts pose significant challenges, including corrosivity, toxicity, and the generation of hazardous waste streams. researchgate.netgoogle.comrsc.orgresearchgate.net Mechanistic studies in these systems have focused on understanding the complex interplay between the acid, hydrocarbons, and reaction intermediates in the liquid phase, as well as factors affecting catalyst deactivation and product selectivity. hep.com.cnacs.org

Research findings often involve detailed analysis of product distributions and kinetic modeling to elucidate the prevalence of various reaction pathways under different operating conditions. For instance, studies have quantified the distribution of octane (B31449) isomers produced in sulfuric acid catalyzed alkylation, identifying prevalent isomers like 2,2,4-trimethylpentane. hep.com.cn

Table: Common Alkylation Products and Octane Numbers

| Compound Name | Research Octane Number (RON) |

| 2,2,4-Trimethylpentane | 100 |

| 2,3,3-Trimethylpentane | ~107 |

| 2,3,4-Trimethylpentane | ~103 |

| Dimethylhexanes | ~80-90 |

Note: Octane numbers are approximate and can vary slightly depending on the source. d-nb.info

Table: Example of Alkylation Product Distribution (Illustrative Data)

| Product | Weight % |

| C₅+ Alkanes | X |

| Trimethylpentanes (TMPs) | Y |

| Dimethylhexanes (DMHs) | Z |

| Heavier Compounds | W |

Note: Specific product distributions are highly dependent on catalyst, feedstock composition, and reaction conditions. This table is illustrative based on general product categories mentioned in the literature. mdpi.comhep.com.cn

Solid Acid Catalysis: Zeolites (e.g., H-Y, H-BEA, X, Y Zeolites) and their Acidic Properties

Zeolites are crystalline aluminosilicate (B74896) materials with well-defined pore structures and intrinsic acidity, arising from the substitution of Al³⁺ for Si⁴⁺ in the silica (B1680970) framework, which creates a charge imbalance compensated by cations, including protons (H⁺), leading to Brønsted acidity researchgate.nettum.de. The acidity of zeolites, encompassing both Brønsted and Lewis acid sites, plays a critical role in their catalytic performance in this compound alkylation d-nb.inforesearchgate.netresearchgate.net.

Large-pore zeolites like H-Y, H-BEA (Beta), and X zeolites have been extensively investigated for this compound alkylation due to their pore dimensions, which can accommodate the reactants and bulky branched-chain products, minimizing diffusion limitations tum.deresearchgate.net.

The acidic properties of zeolites, including the concentration, strength, and ratio of Brønsted to Lewis acid sites, significantly influence their activity, selectivity, and stability in alkylation d-nb.inforesearchgate.netresearchgate.netrsc.org. A high ratio of Brønsted to Lewis acid sites and a high concentration of strong Brønsted acid sites are generally associated with high hydride transfer activity, which is crucial for efficient alkylate formation and catalyst longevity d-nb.inforesearchgate.netresearchgate.net. Studies on H-Y and H-BEA zeolites have shown that high acid density and a high Brønsted acid ratio promote the alkylation of this compound with butenes researchgate.net. The strength of acid sites in USY zeolites has been shown to increase with the degree of dealumination researchgate.net.

The Si/Al ratio in the zeolite framework is a key factor determining acidity. A lower Si/Al ratio generally leads to a higher concentration of strong acid sites researchgate.net. However, an optimal balance of acidic properties is necessary for maximizing catalytic activity and selectivity researchgate.net. For instance, in LaFAU zeolites, catalyst lifetime showed a strong linear relationship with strong Brønsted acid concentration, and an optimal Si/Al ratio around 1.2 was identified for balancing stability and product selectivity acs.org. Modification of zeolites, such as the addition of SiO₂ to Al₂O₃ binders in zeolite Y catalysts, has been shown to improve acidity and mesopore volume, leading to enhanced catalyst lifetime and target product selectivity rsc.orgrsc.orgnih.gov.

Ionic Liquid-Based Catalysts: Effect of Speciation and Tunable Properties

Ionic liquids (ILs) have emerged as promising alternative catalysts for this compound alkylation, offering advantages such as negligible vapor pressure and tunable properties acs.orgresearchgate.net. Acidic ionic liquids, particularly chloroaluminate-based ILs, have been widely studied for this application researchgate.netmdpi.comsemanticscholar.org.

The catalytic activity of ionic liquids in alkylation is closely linked to their speciation, which refers to the nature and distribution of the ionic species present acs.orgmdpi.comacs.org. In chloroaluminate ionic liquids, the acidity is primarily attributed to the presence of chloroaluminate anions, such as [AlCl₄]⁻ and [Al₂Cl₇]⁻ mdpi.comsemanticscholar.org. The ratio of these species, which can be tuned by varying the composition of the ionic liquid (e.g., the ratio of AlCl₃ to the organic chloride salt), directly impacts the Lewis acidity and, consequently, the catalytic performance mdpi.comacs.org.

The tunable properties of ionic liquids allow for optimization of the alkylation process acs.orgresearchgate.net. By modifying the structure and combination of the cation and anion, the acid strength and other physicochemical properties of the ionic liquid can be adjusted to enhance catalytic activity and selectivity researchgate.net. For example, the Lewis acidity of mixed chlorometallate ionic liquids has been quantitatively studied using techniques like Gutmann Acceptor Numbers, revealing a correlation between Lewis acidity and catalytic selectivity mdpi.comsemanticscholar.org. The presence of certain cations can influence the acidity of the ionic liquid system mdpi.comsemanticscholar.org.

Influence of Catalytic Properties on Alkylation Performance and Product Distribution

The catalytic properties of both solid acids and ionic liquids profoundly influence the performance and product distribution in this compound alkylation. Key catalytic properties include acid strength, acid site density, the ratio of Brønsted to Lewis acidity, and pore structure (in the case of solid catalysts) d-nb.inforesearchgate.netresearchgate.netrsc.orgacs.org.

Stronger acid sites are generally required for initiating the alkylation reaction through olefin protonation and promoting the crucial hydride transfer step d-nb.inforesearchgate.netresearchgate.net. However, excessively strong acidity can also lead to undesirable side reactions like cracking and polymerization, affecting product selectivity and catalyst stability researchgate.netacs.orgrsc.org.

The balance between acid strength and acid site density is critical for achieving high activity and selectivity researchgate.net. For instance, a study on USY zeolites found that a maximum in catalytic activity was observed at certain Si/Al ratios, attributed to a balanced level of concentration and strength of Brønsted acid sites researchgate.net.

The pore structure of solid acid catalysts, such as zeolites, influences the accessibility of reactants to the active sites and the diffusion of products researchgate.netacs.org. Large-pore zeolites with three-dimensional pore structures tend to exhibit higher catalytic stability due to better diffusion of bulky alkylate products and reduced pore blocking by coke precursors researchgate.netresearchgate.netacs.org. Hierarchical zeolites with multimodal porosity (micro-, meso-, and macropores) have shown enhanced selectivity to trimethylpentane and improved catalytic lifetime due to facilitated mass transport acs.org.

The ratio of this compound to olefin in the feed is another important factor influencing alkylation performance and product distribution. A high this compound-to-olefin ratio favors the hydride transfer reaction over olefin oligomerization, leading to higher selectivity for desired branched C₈ products and reduced catalyst deactivation tum.delidsen.com.

Mechanisms of Byproduct Formation in Alkylation Processes

While the primary goal of this compound alkylation is the formation of branched C₈ alkanes, various side reactions can occur, leading to the formation of undesirable byproducts. These byproducts can reduce the yield of the desired alkylate and contribute to catalyst deactivation shokubai.orgrsc.orgnih.gov.

Key mechanisms of byproduct formation include:

Oligomerization of Olefins: Olefins can react with each other to form heavier oligomers (e.g., C₁₂, C₁₆+) rsc.orgnih.govifpenergiesnouvelles.fr. This is a major competing reaction to alkylation and is often the precursor to coke formation tum.dersc.org.

Cracking Reactions: Larger hydrocarbon species, including desired alkylate products and oligomers, can undergo cracking on strong acid sites, producing lighter hydrocarbons (e.g., C₅-C₇) rsc.orgnih.gov.

Isomerization: Olefins and carbocation intermediates can undergo isomerization, leading to a wider distribution of branched products, some of which may have lower octane numbers d-nb.inforsc.org.